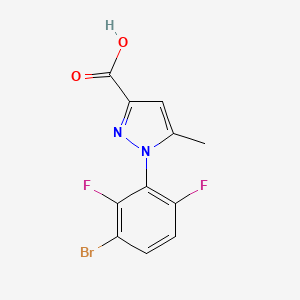

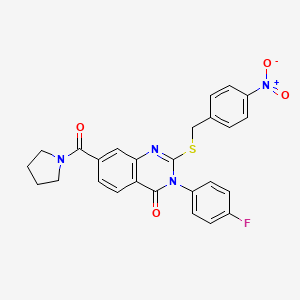

![molecular formula C11H12N2O3 B2556745 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid CAS No. 1007879-02-8](/img/structure/B2556745.png)

2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid, also known as BIDA, is a chemical compound that has gained attention in the scientific community due to its potential uses in various fields. BIDA is a derivative of dimethylglycine, an amino acid found in various plants and animals. The compound has been synthesized using different methods, and its properties and applications have been studied extensively.

Scientific Research Applications

Synthesis of Structurally Diverse Libraries

The compound 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid has been utilized as a starting material in various alkylation and ring closure reactions. This approach generates a structurally diverse library of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazoline, pyridine, benzodiazepine, among others. These processes demonstrate the compound's versatility in the synthesis of a wide range of heterocyclic compounds, contributing significantly to the development of novel materials and potentially active pharmaceutical ingredients (Roman, 2013).

Corrosion Inhibition

Research into benzothiazole derivatives has shown that compounds structurally related to 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid serve as effective corrosion inhibitors for carbon steel in acidic environments. These inhibitors provide a stable and efficient protection layer on the steel surface, demonstrating the potential industrial applications of similar compounds in corrosion prevention technologies (Hu et al., 2016).

Photoinduced Reductive Transformations

In the field of organic synthesis, derivatives of 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid have been explored for photoinduced reductive transformations. These studies have led to efficient methods for converting α,β-epoxy ketones to β-hydroxy ketones, showcasing the compound's utility in facilitating novel synthetic pathways under light-induced conditions, thereby expanding the toolkit available for organic chemists (Hasegawa et al., 2004).

Block in Carrot Somatic Embryos

A particularly interesting application in plant science involves the use of 1,2-Benzisoxazol-3-acetic acid (a closely related compound) to investigate its effects on carrot somatic embryogenesis. This compound was found to selectively prevent the development of somatic embryos beyond the globular stage, highlighting its potential as a tool for studying plant development and embryogenesis at specific stages (Baldan et al., 1995).

properties

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-2-(dimethylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-13(2)10(11(14)15)9-7-5-3-4-6-8(7)16-12-9/h3-6,10H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSKGCHNMFGSTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=NOC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2556662.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide](/img/structure/B2556664.png)

![(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2556668.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2556676.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)